molecular formula C20H19Cl2N3O3 B601453 Difenoconazol-Unreinheit 1 CAS No. 1259033-72-1

Difenoconazol-Unreinheit 1

Katalognummer: B601453
CAS-Nummer: 1259033-72-1
Molekulargewicht: 420.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Difenoconazole Impurity 1 is a chemical compound related to difenoconazole, a broad-spectrum fungicide used to control a variety of fungal diseases in crops. Difenoconazole belongs to the triazole class of fungicides and is known for its effectiveness against Ascomycetes, Basidiomycetes, and Deuteromycetes fungi . Impurities in difenoconazole, such as Difenoconazole Impurity 1, can arise during the synthesis or degradation of the parent compound.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Difenoconazole Impurity 1, like Difenoconazole, is a systemic triazole fungicide . Its primary targets are various fungi, including Ascomycetes, Basidiomycetes, and Deuteromycetes . These fungi are responsible for a broad spectrum of foliar, seed, and soil-borne diseases in a variety of crops .

Mode of Action

Difenoconazole Impurity 1 acts by inhibiting the process of demethylation during ergosterol synthesis . Ergosterol is a critical component of fungal cell membranes. By inhibiting its synthesis, the fungicide disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .

Biochemical Pathways

The primary biochemical pathway affected by Difenoconazole Impurity 1 is the ergosterol synthesis pathway . By inhibiting the demethylation process in this pathway, the compound prevents the production of ergosterol, a vital component of the fungal cell membrane . This disruption leads to downstream effects such as compromised cell membrane integrity and eventual cell death .

Pharmacokinetics

A cheminformatics study on difenoconazole, the parent compound, suggests that it has high plasma protein binding and may inhibit cytochromes . These properties could influence the absorption, distribution, metabolism, and excretion (ADME) of Difenoconazole Impurity 1, potentially affecting its bioavailability.

Result of Action

The primary result of Difenoconazole Impurity 1’s action is the control of a broad spectrum of foliar, seed, and soil-borne diseases caused by various fungi . By inhibiting ergosterol synthesis, it disrupts the integrity of the fungal cell membrane, leading to the death of the fungus . This action helps protect crops from disease, promoting healthier growth and higher yields .

Zukünftige Richtungen

The future directions for Difenoconazole and its impurities could involve further studies on their environmental impact, degradation, and detoxification in soil . Additionally, more research could be conducted on the synthesis and chemical reactions of Difenoconazole Impurity 1.

Biochemische Analyse

Biochemical Properties

Difenoconazole Impurity 1 plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. These interactions can lead to the inhibition or induction of these enzymes, affecting the metabolic pathways of other compounds. Additionally, Difenoconazole Impurity 1 can bind to plasma proteins, influencing its distribution and bioavailability in the body .

Cellular Effects

Difenoconazole Impurity 1 affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can alter gene expression, leading to changes in the production of proteins involved in detoxification and stress responses. Furthermore, Difenoconazole Impurity 1 impacts cellular metabolism by affecting the activity of key metabolic enzymes, potentially leading to altered energy production and cellular homeostasis .

Molecular Mechanism

At the molecular level, Difenoconazole Impurity 1 exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound has been found to inhibit certain cytochrome P450 enzymes, leading to reduced metabolism of other substrates. Additionally, Difenoconazole Impurity 1 can induce changes in gene expression by interacting with nuclear receptors, thereby influencing the transcription of target genes involved in metabolic and stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Difenoconazole Impurity 1 can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Difenoconazole Impurity 1 can degrade into other metabolites, which may have different biological activities. Long-term exposure to the compound has been associated with persistent changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation products .

Dosage Effects in Animal Models

The effects of Difenoconazole Impurity 1 vary with different dosages in animal models. At low doses, the compound may have minimal impact on biological systems. At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where certain dosages lead to significant changes in enzyme activity and gene expression. Understanding these dosage-dependent effects is crucial for assessing the safety of difenoconazole-based products .

Metabolic Pathways

Difenoconazole Impurity 1 is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism and function .

Transport and Distribution

Within cells and tissues, Difenoconazole Impurity 1 is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. For example, the compound can bind to plasma proteins, affecting its distribution in the bloodstream and its availability to target tissues. Understanding these transport and distribution mechanisms is essential for predicting the compound’s biological effects .

Subcellular Localization

The subcellular localization of Difenoconazole Impurity 1 plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. These localization patterns are important for understanding how Difenoconazole Impurity 1 exerts its effects at the cellular level .

Analyse Chemischer Reaktionen

Difenoconazole Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include atmospheric oxygen, which facilitates oxidation, and reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of difenoconazole can lead to the formation of more hazardous compounds due to the presence of triazole and chlorophenyl groups .

Vergleich Mit ähnlichen Verbindungen

Difenoconazole Impurity 1 can be compared to other impurities and analogs of difenoconazole. Similar compounds include other triazole fungicides such as tebuconazole, propiconazole, and hexaconazole . These compounds share a similar mechanism of action but may differ in their spectrum of activity, environmental persistence, and toxicity profiles. Difenoconazole Impurity 1 is unique due to its specific structural features and the conditions under which it is formed during the synthesis or degradation of difenoconazole .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Difenoconazole Impurity 1 involves the conversion of 2,4-dichloro-1,3-dimethyl-5-nitrobenzene to 2,4-dichloro-1,3-dimethyl-5-aminobenzene, followed by the reaction with 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.", "Starting Materials": [ "2,4-dichloro-1,3-dimethyl-5-nitrobenzene", "Sodium hydrosulfite", "Sodium hydroxide", "1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone" ], "Reaction": [ "Reduction of 2,4-dichloro-1,3-dimethyl-5-nitrobenzene with sodium hydrosulfite and sodium hydroxide to obtain 2,4-dichloro-1,3-dimethyl-5-aminobenzene", "Reaction of 2,4-dichloro-1,3-dimethyl-5-aminobenzene with 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a suitable catalyst to form Difenoconazole Impurity 1" ] }

CAS-Nummer

1259033-72-1

Molekularformel

C20H19Cl2N3O3

Molekulargewicht

420.3

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.